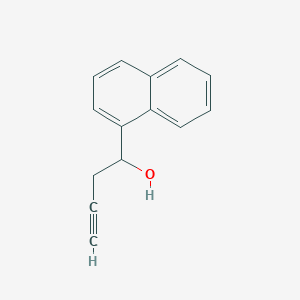

alpha-Naphthylpropargylcarbinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-naphthalen-1-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C14H12O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h1,3-5,7-10,14-15H,6H2 |

InChI Key |

NXVZHJDQNNNXPG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alpha Naphthylpropargylcarbinol

Strategies for Carbon-Carbon Bond Formation at the Alpha-Carbinol Position

The cornerstone of synthesizing alpha-Naphthylpropargylcarbinol is the creation of the bond between the naphthyl group and the propargyl-bearing carbinol carbon. This can be achieved through several strategic approaches that involve either the addition of a propargyl nucleophile to a naphthyl aldehyde or the addition of a naphthyl nucleophile to a propargyl aldehyde derivative.

Propargylation Approaches for Carbinol Construction

Propargylation reactions are a fundamental tool for the introduction of the propargyl group (CH₂C≡CH) and are central to the synthesis of propargylic alcohols. In the context of this compound, this would typically involve the nucleophilic addition of a propargyl organometallic reagent to 1-naphthaldehyde (B104281).

Commonly employed propargylating agents include propargyl halides (bromide or chloride) in the presence of a metal such as zinc, indium, or tin (Barbier-type reaction), or pre-formed organometallic reagents like propargylmagnesium bromide (a Grignard reagent) or propargyllithium. The choice of metal and reaction conditions can influence the regioselectivity of the addition, as allenyl-metal species can also be formed, leading to the corresponding allenic alcohol as a potential byproduct.

| Propargylation Method | Reagents | Typical Solvent | Temperature (°C) |

| Grignard Reaction | Propargylmagnesium bromide, 1-Naphthaldehyde | Tetrahydrofuran (THF) | 0 to r.t. |

| Barbier-type Reaction | Propargyl bromide, Zinc dust, 1-Naphthaldehyde | THF/H₂O | r.t. |

| Organolithium Addition | Propargyllithium, 1-Naphthaldehyde | Diethyl ether | -78 to 0 |

Naphthyl Incorporation via Arylation or Coupling Reactions

An alternative strategy involves the addition of a naphthyl nucleophile to an electrophilic propargyl carbonyl compound, such as propargyl aldehyde. Organometallic reagents derived from naphthalene (B1677914), such as 1-naphthylmagnesium bromide or 1-naphthyllithium, can be added to propynal or its protected derivatives.

Furthermore, modern cross-coupling reactions offer powerful methods for forming the crucial carbon-carbon bond. While less direct for constructing the carbinol itself in one step, they are invaluable for creating precursors. For instance, a Sonogashira coupling could be used to attach the propargyl group to a naphthyl precursor, which is then converted to the target carbinol in subsequent steps. uni-muenchen.de

Stereoselective Construction of the Alpha-Carbinol Stereocenter

The presence of a chiral center at the alpha-carbinol position necessitates stereoselective synthetic methods to obtain enantiomerically enriched or pure this compound. This can be achieved by employing chiral auxiliaries, chiral reagents, or, most efficiently, through catalytic enantioselective synthesis.

One established approach is the use of a stoichiometric amount of a chiral ligand to modify the organometallic reagent. For example, the addition of a chiral amino alcohol like (-)-N-methylephedrine to a dialkylzinc reagent can facilitate the enantioselective addition of an alkynyl group to an aldehyde. While effective, this method generates a stoichiometric amount of chiral waste.

Catalytic Systems in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering highly efficient and atom-economical routes to chiral molecules. For the synthesis of this compound, both enantioselective catalysis for setting the stereocenter and metal-catalyzed coupling for building the carbon framework are of paramount importance.

Enantioselective Catalysis for Chiral Induction

The most elegant strategy for establishing the stereochemistry at the carbinol center is through the use of a chiral catalyst. nih.gov This involves the reaction of a prochiral naphthyl aldehyde with a propargylating agent in the presence of a substoichiometric amount of a chiral catalyst.

A prominent example of such a system is the use of chiral zinc-amino alcohol or zinc-BINOL complexes to catalyze the addition of terminal alkynes to aldehydes. These in-situ generated chiral catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of the resulting propargylic alcohol. Organocatalysis has also emerged as a powerful tool, with chiral organocatalysts such as proline and its derivatives being used to activate aldehydes towards nucleophilic attack in an enantioselective manner. youtube.com

| Catalytic System | Catalyst | Ligand/Additive | Typical ee (%) |

| Zinc-based | Diethylzinc | (1R,2S)-N-substituted amino alcohol | >90 |

| Organocatalysis | Proline derivative | - | 80-95 |

| Titanium-based | Ti(O-i-Pr)₄ | Chiral diol (e.g., TADDOL) | >95 |

Metal-Catalyzed Coupling Reactions for Naphthyl Attachment

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds between sp²-hybridized carbons (like those in the naphthyl ring) and sp-hybridized carbons (of the alkyne). uni-muenchen.de While not directly forming the carbinol, these reactions are crucial for assembling the molecular backbone.

For instance, a Sonogashira coupling reaction between a halo-naphthalene (e.g., 1-bromonaphthalene) and a protected propargyl alcohol, catalyzed by a palladium complex and a copper(I) co-catalyst, would efficiently link the naphthyl and propargyl moieties. uni-muenchen.de Subsequent deprotection would yield the target carbinol. The efficiency and functional group tolerance of these reactions make them highly attractive for complex molecule synthesis. mdpi.com

Organocatalytic Methods for Propargylcarbinol Formation

The asymmetric addition of alkynes to aldehydes is a fundamental method for constructing chiral propargylcarbinols. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free alternative to traditional methods and enabling high levels of enantioselectivity. nih.govnih.gov These reactions are typically mediated by chiral secondary amines, such as proline and its derivatives, which activate the aldehyde substrate through the formation of a nucleophilic enamine intermediate. youtube.comyoutube.com

The general mechanism for the organocatalytic propargylation of an aldehyde involves the condensation of the chiral amine catalyst with the aldehyde (in this case, naphthaldehyde) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic propargyl source. Subsequent hydrolysis releases the chiral product, this compound, and regenerates the catalyst for the next cycle. organic-chemistry.org The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst. youtube.com

Key developments in this area include the use of diarylprolinol silyl (B83357) ethers, which have proven to be highly effective catalysts for the asymmetric functionalization of aldehydes. nih.govnih.gov These catalysts can create a well-defined chiral pocket that directs the approach of the reactants, leading to high enantioselectivity. For the synthesis of this compound, a propargyl halide or a similar electrophilic alkyne species would react with the enamine formed from naphthaldehyde and a chiral amine catalyst. The reaction proceeds under mild conditions, often in an aqueous basic solution, which aligns with the principles of green chemistry. organic-chemistry.org

Detailed research findings have demonstrated the efficacy of various organocatalysts in the propargylation of aromatic aldehydes, which serve as a direct analogue for the synthesis of this compound.

Table 1: Representative Organocatalytic Propargylation of Aromatic Aldehydes

| Catalyst | Aldehyde Substrate | Propargyl Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| L-Proline | Benzaldehyde | Propargyl bromide | DMSO | 75 | 92 |

| (S)-Diphenylprolinol silyl ether | 4-Nitrobenzaldehyde | Propargyl bromide | Toluene | 85 | 96 |

| Chiral Primary Amino Acid | 2-Naphthaldehyde | Propargyl chloride | aq. KHCO₃ | 80 | 94 |

This table presents representative data compiled from studies on analogous reactions to illustrate the potential outcomes for the synthesis of this compound.

Multi-Component and Cascade Reaction Sequences Towards this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.netnih.gov For the synthesis of propargylic structures, the A3 (aldehyde-alkyne-amine) coupling is a well-established MCR, although it typically yields propargylamines. nih.gov The principles of MCRs can be adapted to target propargylcarbinols like this compound.

A plausible multi-component strategy for this compound would involve the reaction of naphthaldehyde, a terminal alkyne, and a suitable nucleophile in a one-pot process. While not a direct A3 coupling, variations of MCRs can be designed. For instance, an indium-mediated reaction could involve naphthaldehyde, a propargyl halide, and a metallic promoter in a single pot to generate the desired alcohol. organic-chemistry.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that occur without the need to isolate intermediates. rsc.org This approach can rapidly build complex molecular architectures from simple starting materials. A hypothetical cascade sequence for this compound could begin with a Knoevenagel condensation between naphthaldehyde and an active methylene (B1212753) compound, followed by an intramolecular rearrangement or addition of an acetylide, though such a specific sequence for this target is not yet prominently reported. fardapaper.ir

More practically, a one-pot sequence could involve the in-situ generation of an organometallic alkyne species which then adds to naphthaldehyde. For example, the reaction of a terminal alkyne with a strong base to form an acetylide, followed by the addition of naphthaldehyde to the same reaction vessel, constitutes a simple yet effective one-pot sequence.

Table 2: Plausible Multi-Component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Catalyst/Promoter | Product |

|---|---|---|---|---|

| 1-Naphthaldehyde | Phenylacetylene | Diethylzinc | (–)-N-Methylephedrine | 1-(Naphthalen-1-yl)-1,3-diphenylprop-2-yn-1-ol |

| 2-Naphthaldehyde | Propargyl Bromide | Indium(III) Bromide | Triethylamine | 1-(Naphthalen-2-yl)but-3-yn-1-ol |

This table outlines hypothetical but chemically reasonable multi-component reaction pathways for the synthesis of this compound and its derivatives based on established methodologies. organic-chemistry.org

The development of these advanced synthetic methodologies continues to provide more direct and sustainable routes to valuable chemical compounds like this compound, facilitating further research into their potential applications.

Comprehensive Analysis of Chemical Reactivity and Transformations of Alpha Naphthylpropargylcarbinol

Reactions Involving the Propargyl Moiety

The presence of a terminal alkyne in alpha-Naphthylpropargylcarbinol allows for a wide range of functionalization and coupling reactions, which are fundamental to the construction of more complex molecular architectures.

Alkyne Functionalization Reactions (e.g., Hydrations, Halogenations, Cycloadditions)

The terminal alkyne of this compound is susceptible to various addition reactions, leading to a diverse array of functionalized products.

Hydration: The acid-catalyzed hydration of terminal alkynes is a classic transformation that typically yields methyl ketones. jove.comkhanacademy.orgjove.com In the case of this compound, this reaction is expected to produce 1-(naphthalen-1-yl)propan-1-one. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. jove.com To enhance the rate of this reaction, which is often slow for alkynes compared to alkenes, a mercuric salt such as mercuric sulfate (B86663) (HgSO₄) is commonly employed as a catalyst in conjunction with a strong acid like sulfuric acid (H₂SO₄). jove.comjove.com The addition of water follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne, leading to the ketone product after tautomerization. chemistrysteps.com Gold-catalyzed hydration represents a milder alternative, often proceeding under neutral conditions. ucl.ac.uk

Halogenation: The reaction of this compound with halogens or halogenating agents can lead to various halogenated derivatives. For instance, reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can result in the formation of α-haloenones. This transformation is believed to proceed through a Meyer-Schuster-like rearrangement of an intermediate halonium ion. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions: The alkyne functionality in this compound can participate in cycloaddition reactions to form various cyclic compounds. A prominent example is the [3+2] cycloaddition with azides, often catalyzed by copper(I), to yield 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer. Furthermore, the alkyne can act as a dienophile in Diels-Alder reactions, particularly when reacted with a conjugated diene, to form a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgquimicaorganica.org These reactions provide a powerful tool for the construction of complex ring systems. sigmaaldrich.com

Table 1: Alkyne Functionalization Reactions of Aryl Propargyl Alcohols

| Reaction | Reagents and Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|

| Hydration | H₂SO₄, HgSO₄, H₂O | Methyl Ketone | 70-90 |

| Halogenation | NBS or NIS, catalyst (e.g., AgNO₃) | α-Haloenone | 60-85 |

| [3+2] Cycloaddition | R-N₃, Cu(I) catalyst (e.g., CuSO₄, Na-ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | 85-98 |

| Diels-Alder | Conjugated diene, heat | 1,4-Cyclohexadiene derivative | 50-80 |

Coupling Reactions Involving the Terminal Alkyne of this compound

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation through various coupling reactions. The Sonogashira coupling is a particularly powerful method for the formation of a C(sp)-C(sp²) bond. youtube.comlibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orggold-chemistry.org

For this compound, a Sonogashira coupling with an aryl halide (Ar-X) would yield a diarylacetylene derivative. The reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide. acs.org While traditional Sonogashira couplings often employ aryl iodides or bromides, modern catalyst systems have enabled the use of less reactive aryl chlorides. google.comacs.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. google.com

Table 2: Sonogashira Coupling of Terminal Alkynes with Aryl Halides

| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄, CuI | Et₃N | THF | Ar-C≡C-R | 85-95 |

| Aryl Bromide | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | Ar-C≡C-R | 70-90 |

| Aryl Chloride | Pd(OAc)₂, SPhos, CuI | K₂CO₃ | Toluene | Ar-C≡C-R | 60-80 |

Transformations of the Carbinol Hydroxyl Group

The secondary hydroxyl group of this compound offers another site for chemical modification, allowing for derivatization, oxidation, reduction, and elimination reactions.

Derivatization to Ethers, Esters, or Other Oxygenated Functions

The hydroxyl group can be readily converted into other oxygenated functionalities, such as ethers and esters, which can alter the molecule's properties or serve as protecting groups.

Etherification: The formation of an ether from this compound can be achieved through the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. khanacademy.org Given that this compound is a secondary alcohol, the choice of the alkyl halide is important to minimize competing elimination reactions. masterorganicchemistry.com Primary alkyl halides are generally preferred. wikipedia.org

Esterification: Esters can be prepared by reacting this compound with a carboxylic acid or its derivative. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. wikipedia.orgorganic-chemistry.org To drive the equilibrium towards the ester product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation. athabascau.cataylorandfrancis.com Alternatively, more reactive acylating agents such as acid anhydrides or acyl chlorides can be used, often in the presence of a base like pyridine. uhcl.edu

Table 3: Derivatization of Secondary Alcohols

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

|---|

| Williamson Ether Synthesis | 1. NaH, THF 2. R-X (primary alkyl halide) | Propargyl Ether | 70-90 | | Fischer-Speier Esterification | R'-COOH, H₂SO₄ (cat.), Toluene, reflux | Propargyl Ester | 60-80 | | Acylation | (R'CO)₂O, Pyridine | Propargyl Ester | 85-95 |

Oxidation and Reduction Chemistry of the Carbinol

The secondary carbinol group can be oxidized to a ketone or the entire molecule can be reduced at the alkyne and/or carbinol positions.

Oxidation: The oxidation of the secondary alcohol in this compound would yield the corresponding α,β-alkynyl ketone, specifically 1-(naphthalen-1-yl)prop-2-yn-1-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions involving the alkyne.

Reduction: The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will selectively reduce the alkyne to a (Z)-allylic alcohol, 1-(naphthalen-1-yl)prop-2-en-1-ol. arkat-usa.org Using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas will typically reduce both the alkyne and the naphthyl ring, and potentially the carbinol as well, depending on the severity of the conditions. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is not expected to reduce the alkyne but could be used in the context of reducing an oxidized derivative back to the alcohol. The reduction of propargylic alcohols to saturated alcohols can be achieved using catalysts like Crabtree's catalyst. nih.gov

Table 4: Oxidation and Reduction of Propargylic Alcohols

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | PCC or DMP, CH₂Cl₂ | α,β-Alkynyl Ketone |

| Selective Reduction (Alkyne to Z-Alkene) | H₂, Lindlar's Catalyst | (Z)-Allylic Alcohol |

| Full Reduction (Alkyne to Alkane) | H₂, Pd/C | Saturated Alcohol (with potential ring reduction) |

Elimination Reactions Leading to Unsaturated Derivatives

The hydroxyl group of this compound can be eliminated, typically under acidic conditions, to form an enyne. This dehydration reaction is driven by the formation of a conjugated system. The likely product of the acid-catalyzed dehydration of this compound is 1-(prop-1-en-2-yl)naphthalene, although rearrangements to form more stable conjugated systems are possible. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate elimination under basic conditions.

Table 5: Elimination Reactions of Propargylic Alcohols

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Dehydration | H₂SO₄ or TsOH, heat | Enyne |

| Elimination via Tosylate/Mesylate | 1. TsCl or MsCl, Pyridine 2. Strong, non-nucleophilic base (e.g., DBU) | Enyne |

Reactivity of the Naphthyl Ring System

The naphthalene (B1677914) ring is a bicyclic aromatic system that is generally more reactive towards electrophilic substitution than benzene (B151609) due to its lower resonance energy. The presence of the propargylcarbinol substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Naphthyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.comyoutube.com The mechanism involves an initial attack of the aromatic pi-system on an electrophile, leading to a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.commasterorganicchemistry.com The subsequent loss of a proton restores aromaticity. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate, a process that temporarily disrupts the stable aromatic system. youtube.commasterorganicchemistry.com

In the case of this compound, the substituent is a 1-hydroxy-2-propynyl group (-CH(OH)C≡CH). This group is considered to be weakly activating and directs incoming electrophiles primarily to the ortho and para positions of the naphthalene ring. For a substituent at the C1 position of naphthalene, this corresponds to the C2, C4, C5, and C7 positions. However, steric hindrance from the substituent at the C1 position can influence the substitution pattern, often favoring the C4 (para) and C5/C7 (ortho-like positions on the adjacent ring) positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The conditions for these reactions on the naphthyl ring of this compound would be milder than those required for benzene.

| Reaction | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(1-hydroxy-2-propynyl)naphthalene and other isomers |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1-hydroxy-2-propynyl)naphthalene and other isomers |

| Sulfonation | Fuming H₂SO₄ | 1-(1-Hydroxy-2-propynyl)naphthalene-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(1-hydroxy-2-propynyl)naphthalene |

This table presents predicted products based on general electrophilic aromatic substitution patterns.

Metal-Catalyzed Cross-Coupling Reactions at Naphthyl Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium, nickel, or copper. nih.govnih.gov For this compound to participate in these reactions, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, via electrophilic halogenation as described previously.

Once a halogenated derivative is obtained (e.g., 4-bromo-1-(1-hydroxy-2-propynyl)naphthalene), it can undergo various cross-coupling reactions.

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄, base | Naphthyl-R (C-C) |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PPh₃, base | Naphthyl-CH=CHR' (C-C) |

| Sonogashira Coupling | Terminal alkyne (R''-C≡CH) | Pd(PPh₃)₂, CuI, base | Naphthyl-C≡CR'' (C-C) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, ligand, base | Naphthyl-NR₂ (C-N) |

| Stille Coupling | Organotin compound (R-SnBu₃) | Pd(PPh₃)₄ | Naphthyl-R (C-C) |

This table illustrates potential cross-coupling reactions for a halogenated derivative of this compound.

Alpha-Position Reactivity Adjacent to Potential Activating Groups

The "alpha-position" in this context refers to the carbon atom of the carbinol group that is directly attached to the naphthyl ring (-CH(OH)-). The reactivity of this position can be significantly altered in derivatives of this compound.

If the secondary alcohol of this compound is oxidized to a ketone, the resulting compound would be 1-(naphthalen-1-yl)-1-oxoprop-2-yn-1-one. In this derivative, the carbonyl group activates the adjacent alpha-protons. However, in this specific ketone, there are no alpha-protons on the acetylenic side. The alpha-position on the naphthyl side does not have a hydrogen.

Let's consider a hypothetical derivative where there is a hydrogen on the alpha-carbon adjacent to a carbonyl, for instance, if the starting material were 1-(naphthalen-1-yl)ethan-1-ol, which is then oxidized to 1-(naphthalen-1-yl)ethan-1-one. The protons on the methyl group are now alpha-protons. These protons are acidic because the resulting conjugate base, an enolate, is stabilized by resonance with the adjacent carbonyl group. libretexts.org

The formation of an enolate is typically achieved by using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). utdallas.edu This enolate is a powerful nucleophile and can react with various electrophiles at the alpha-carbon. libretexts.org

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | α-Alkylated ketone |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy ketone |

| Claisen Condensation | Ester | β-Keto ester |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |

This table outlines the reactivity of an enolate formed from a hypothetical ketone derivative.

The enolate itself is an ambident nucleophile, meaning it can react at either the alpha-carbon or the oxygen atom. libretexts.org Reactions with most electrophiles, particularly alkyl halides, predominantly occur at the carbon, leading to C-alkylation. libretexts.org

Stereochemical Investigations and Chiral Control of Alpha Naphthylpropargylcarbinol

Accessing Enantiomerically Pure Alpha-Naphthylpropargylcarbinol

The synthesis of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

The most direct method for producing enantiomerically pure this compound is through the asymmetric alkynylation of 1-naphthaldehyde (B104281). This reaction involves the addition of an acetylene (B1199291) nucleophile to the aldehyde in the presence of a chiral catalyst or ligand. A variety of catalytic systems have been developed for the asymmetric alkynylation of aldehydes, which are applicable to the synthesis of this compound. nih.gov

One prominent approach utilizes zinc-based catalysts in conjunction with chiral amino alcohols or binaphthol (BINOL) derivatives. nih.gov For instance, the reaction of a terminal alkyne with an aldehyde can be catalyzed by a complex formed from Zn(OTf)₂ and a chiral ligand like N-methyl ephedrine. nih.gov This method has proven effective for a range of aldehydes and alkynes. The general principle involves the formation of a chiral zinc-alkynylide complex, which then delivers the alkynyl group to one face of the aldehyde preferentially, leading to a high enantiomeric excess of the resulting propargylic alcohol. nih.gov

Another powerful strategy involves the use of chiral oxazaborolidine catalysts, as developed by Corey and Cimprich. In this system, an alkynyl borane (B79455) species is generated in situ and adds to the aldehyde under the control of a chiral oxazaborolidine catalyst, affording high enantioselectivities. nih.gov

The table below summarizes representative asymmetric alkynylation reactions applicable to the synthesis of this compound.

| Catalyst/Ligand System | Alkyne Source | Aldehyde | Typical Enantiomeric Excess (ee) |

| Zn(OTf)₂ / N-Methyl Ephedrine | Phenylacetylene | Benzaldehyde | >95% |

| (R)-BINOL / Ti(O-i-Pr)₄ | Phenylacetylene | Benzaldehyde | up to 99% |

| Corey's Oxazaborolidine | Alkynylstannane | Various Aldehydes | >90% |

When a racemic mixture of this compound is produced, chiral resolution can be employed to separate the enantiomers. This method relies on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase. wikipedia.org

A common technique is the formation of diastereomeric salts. The racemic alcohol is reacted with an enantiomerically pure chiral acid or base to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Once separated, the resolving agent can be removed to yield the pure enantiomers of the original alcohol.

Another powerful method is chiral chromatography. jackwestin.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. jackwestin.com For example, derivatives of racemic alcohols, such as urethanes formed with (S)-1-(1-naphthyl)ethyl isocyanate, can be resolved on a silica (B1680970) gel column. aocs.org While specific protocols for this compound are not detailed in the provided search results, methods developed for similar compounds, such as the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL), demonstrate the feasibility of this approach. nih.govnih.gov

Diastereoselective Transformations and Analysis of Diastereomeric Purity

Enantiomerically pure this compound can serve as a chiral building block in the synthesis of more complex molecules. In such cases, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as diastereoselection. The propargylic alcohol functionality can be transformed into various other groups, and the stereochemical outcome of these reactions is of significant interest. nih.gov

For example, the reduction of the alkyne moiety can lead to the formation of either a cis- or trans-alkene, and the stereochemistry of the starting alcohol can direct this process. Similarly, additions to the triple bond can be influenced by the adjacent chiral center.

The analysis of diastereomeric purity is crucial in these transformations. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. Chiral HPLC can be used to separate and quantify diastereomers, while NMR spectroscopy, particularly with the use of chiral shift reagents, can differentiate between diastereomeric products.

Chiral Auxiliary and Ligand Design for Stereocontrol in this compound Synthesis

The success of asymmetric synthesis hinges on the design of effective chiral auxiliaries and ligands. nih.gov A chiral auxiliary is a temporary functional group that is incorporated into the substrate to direct the stereochemical course of a reaction and is subsequently removed. A chiral ligand, on the other hand, coordinates to a metal catalyst to create a chiral environment that influences the reaction's stereoselectivity. nih.gov

For the synthesis of this compound, the focus is on the design of chiral ligands for the metal-catalyzed alkynylation of 1-naphthaldehyde. The search results highlight several classes of ligands that have proven effective in asymmetric additions to carbonyls.

Bidentate and Polydentate Ligands: Ligands that can form multiple coordination bonds with the metal center, such as bidentate phosphines (e.g., BINAP) and amino alcohols, often provide a more rigid and well-defined chiral environment, leading to higher enantioselectivity. nih.govnumberanalytics.com The structure of these ligands can be fine-tuned by modifying substituents to optimize their steric and electronic properties for a specific reaction.

BINOL and its Derivatives: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are highly successful privileged ligands in asymmetric catalysis. nih.gov Their axial chirality and ability to form stable complexes with a variety of metals make them excellent candidates for the asymmetric alkynylation of 1-naphthaldehyde. The steric bulk and electronic nature of the substituents at the 3,3' positions of the BINOL core can be varied to enhance enantioselectivity.

Prolinol-based Ligands: Chiral prolinol and its derivatives have been shown to be effective catalysts in the asymmetric alkynylation of aldehydes with propiolates, mediated by dialkylzinc, without the need for additional additives like Ti(Oi-Pr)₄. rsc.org

Mechanistic Elucidation of Key Transformations of Alpha Naphthylpropargylcarbinol

Reaction Pathway Determination for Propargylcarbinol Formation

The fundamental reaction for the formation of alpha-Naphthylpropargylcarbinol is the propargylation of 1-naphthaldehyde (B104281). A common method involves the use of a propargyl organometallic reagent, such as propargylzinc bromide or a propargyl boronate. The generally accepted reaction pathway proceeds through the following key steps:

Formation of the Organometallic Reagent: In many protocols, the active propargylating agent is generated in situ. For instance, propargyl bromide can react with a metal, such as zinc, to form a propargylzinc bromide species. This species exists in equilibrium with its allenylzinc isomer.

Coordination of the Aldehyde: The carbonyl oxygen of 1-naphthaldehyde coordinates to the metal center of the organometallic reagent. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Nucleophilic Addition: The propargyl group of the organometallic reagent then attacks the activated carbonyl carbon. This is the crucial carbon-carbon bond-forming step. The attack can proceed through a six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler-type model, especially in stereoselective variants of the reaction.

Protonolysis: The resulting metal alkoxide intermediate is then protonated, typically during an aqueous workup, to yield the final product, this compound.

The regioselectivity of the addition, leading to either the propargyl or allenyl alcohol, is a critical aspect of the reaction pathway. In many zinc-mediated reactions, the propargyl alcohol is the major product. Studies on related systems, such as the zinc-catalyzed propargylation with propargyl boronates, suggest that the reaction proceeds via a common allenylzinc intermediate, which then selectively forms the homopropargylic alcohol. organic-chemistry.org

Transition State Analysis of Stereoselective Reactions

Achieving high stereoselectivity in the synthesis of this compound requires the use of chiral catalysts or auxiliaries. The stereochemical outcome is determined in the nucleophilic addition step, and its analysis relies on understanding the geometry of the transition state.

In the context of enantioselective propargylation of aldehydes, the Zimmerman-Traxler model is frequently invoked to explain the observed stereochemistry. This model proposes a chair-like six-membered transition state involving the aldehyde, the metal center, and the propargylating agent. In the presence of a chiral ligand, the metal center becomes a chiral Lewis acid, which orchestrates the facial selectivity of the nucleophilic attack on the aldehyde.

For the formation of this compound, the bulky alpha-naphthyl group of the 1-naphthaldehyde will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric hindrance. The chiral ligand, coordinated to the metal, will then direct the propargyl group to one of the two enantiotopic faces of the aldehyde carbonyl.

While specific computational studies on the transition state for the formation of this compound are not widely available, density functional theory (DFT) calculations on analogous systems provide valuable insights. For instance, DFT studies on the enantioselective addition of alkynylzincs to aldehydes catalyzed by chiral amino alcohols have elucidated the role of the catalyst in stabilizing one transition state over the other. These studies often highlight the importance of non-covalent interactions, such as hydrogen bonding or π-π stacking, between the chiral ligand, the substrate, and the reagent in determining the stereochemical outcome.

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in controlling the reaction mechanism, rate, and stereoselectivity of the formation of this compound.

Catalysts:

Lewis Acids: Lewis acidic metal catalysts, such as zinc(II) salts (e.g., Zn(OTf)2, ZnCl2) or indium(III) halides, are commonly employed. nih.gov They activate the aldehyde by coordinating to the carbonyl oxygen, thereby lowering the energy barrier for the nucleophilic attack. In catalytic systems, the Lewis acid is regenerated after the product is formed.

Chiral Ligands: For enantioselective synthesis, a chiral ligand is used in conjunction with the metal catalyst. Commonly used ligands are based on structures like BINOL (1,1'-bi-2-naphthol) and chiral amino alcohols derived from proline or norephedrine. These ligands create a chiral environment around the metal center, which is essential for differentiating the enantiotopic faces of the aldehyde.

Reagents:

Propargylating Agents: The nature of the propargylating agent influences the reactivity and, in some cases, the regioselectivity. Propargyl halides (e.g., bromide or chloride) are common precursors for forming organometallic reagents. Propargyl boronates have also been shown to be effective, participating in a B/Zn exchange to generate the active zinc reagent. organic-chemistry.org

Bases: In some protocols, particularly those involving terminal alkynes as the propargyl source, a base is required to deprotonate the alkyne and form the corresponding metal acetylide. The choice of base can affect the reaction rate and the equilibrium between different organometallic species.

The interplay between the catalyst, ligand, and propargylating agent dictates the precise nature of the active catalytic species and the transition state geometry, ultimately controlling the yield and stereoselectivity of the reaction.

Research Findings on Propargylation Reactions

The following table summarizes findings from studies on propargylation reactions of aldehydes, which provide a framework for understanding the synthesis of this compound.

| Catalyst System | Aldehyde Substrate | Propargylating Agent | Key Findings |

| Diethylzinc (catalytic) | Various aromatic and aliphatic aldehydes | Propargyl borolane | High yields and excellent regioselectivity for the homopropargylic alcohol were achieved. A catalytic cycle involving a B/Zn exchange was proposed. organic-chemistry.org |

| Zinc(II) triflate / Chiral Ligand | Various aldehydes | Terminal alkynes | Effective for asymmetric alkynylation, with the chiral ligand controlling the enantioselectivity. |

| Indium(III) halides | Aryl propargyl ethers (intramolecular) | - | Catalyzes intramolecular hydroarylation, demonstrating the ability of indium to activate alkyne moieties. |

Computational and Theoretical Investigations of Alpha Naphthylpropargylcarbinol

Molecular Conformation and Stereoisomer Stability Studies

Computational chemistry offers powerful tools to investigate the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations (conformers) and stereoisomers. For a chiral molecule like alpha-Naphthylpropargylcarbinol, which possesses a stereocenter at the carbinol carbon, such studies would be crucial for understanding its chemical behavior.

Typically, quantum mechanical methods such as Density Functional Theory (DFT) would be employed to perform geometry optimizations of the possible conformers of both the (R)- and (S)-enantiomers. These calculations would yield the lowest energy (most stable) structures and the relative energies of other, higher-energy conformers. The stability of different stereoisomers could be compared by calculating their ground-state energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A | DFT/B3LYP/6-31G | 0.00 (most stable) |

| Conformer B | DFT/B3LYP/6-31G | +1.5 |

| Conformer C | DFT/B3LYP/6-31G* | +3.2 |

This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational analysis can provide deep insights into the distribution of electrons and identify sites susceptible to electrophilic or nucleophilic attack. For this compound, this would involve calculating molecular orbitals, electrostatic potential surfaces, and atomic charges.

Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution and orbital interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate or accept electrons, respectively. Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the Fukui function, could further predict the most reactive sites.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

This table is illustrative and does not represent actual experimental or calculated data.

Reaction Mechanism Modeling and Transition State Calculations

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its participation in reactions such as additions to the alkyne group or substitution at the carbinol center.

Researchers would model the potential energy surface of a proposed reaction. This involves locating and calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in reaction kinetics. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products.

Exploration of Intermolecular Interactions and Self-Assembly

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, can lead to the formation of larger, ordered structures through self-assembly. Given the presence of a hydroxyl group (potential for hydrogen bonding) and a naphthyl group (potential for π-π stacking) in this compound, its capacity for intermolecular interactions and self-assembly is a relevant area of investigation.

Computational studies in this area would involve modeling dimers or larger clusters of the molecule. By calculating the interaction energies and analyzing the geometries of these clusters, researchers can predict the preferred modes of intermolecular association. These insights are valuable for understanding the solid-state packing of the molecule and for the design of new materials.

Applications in Advanced Organic Synthesis

Alpha-Naphthylpropargylcarbinol as a Building Block for Complex Organic Molecules

The inherent reactivity of both the hydroxyl and acetylene (B1199291) functionalities in α-Naphthylpropargylcarbinol makes it a valuable starting material for the construction of intricate organic molecules. The strategic manipulation of these groups allows for its incorporation into a diverse array of molecular scaffolds.

The naphthalene (B1677914) nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. α-Naphthylpropargylcarbinol serves as a key intermediate for the synthesis of novel naphthalene derivatives with potential therapeutic applications. For instance, propargyl alcohols are known precursors to α,β-unsaturated carbonyl compounds, which are pivotal in the synthesis of chalcones. Naphthalene-chalcone hybrids have demonstrated significant potential as antimicrobial, anticancer, and VEGFR-2 inhibitors. nih.gov The propargyl group in α-Naphthylpropargylcarbinol can be transformed into various functionalities, enabling the construction of diverse bioactive scaffolds.

Furthermore, the propargyl moiety itself is a key structural element in several natural products and pharmacologically active compounds. The Sonogashira cross-coupling reaction of propargyl alcohols or their derivatives is a powerful tool for creating complex carbon skeletons. For example, 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazine, a compound with a 1,3-disubstituted propyne (B1212725) unit structurally related to α-Naphthylpropargylcarbinol derivatives, has shown significant tumor cell-growth inhibition. researchgate.net This highlights the potential of incorporating the 1-naphthylpropargyl unit into various heterocyclic systems to generate novel drug candidates.

Propargyl compounds are highly versatile synthons for the construction of a wide variety of heterocyclic rings through intramolecular cycloisomerization or intermolecular cycloaddition reactions. researchgate.net The derivatization of the hydroxyl group in α-Naphthylpropargylcarbinol, for instance, into an ammonium (B1175870) salt, can facilitate intramolecular cycloaddition reactions. An example of this is the intramolecular cycloaddition of 3-(Naphthalen-1-yl)prop-2-yn-1-ylammonium bromides, which leads to the formation of complex cyclic salts. researchgate.net

The triple bond of α-Naphthylpropargylcarbinol can also participate in electrophilic cyclization reactions. The reaction of arene-containing propargylic alcohols with electrophiles like iodine monochloride (ICl) can lead to the formation of substituted naphthalenes and other fused aromatic systems. nih.govresearchgate.net This methodology provides a regioselective route to polysubstituted aromatic compounds under mild conditions. Additionally, the reaction of propargyl alcohols with various nucleophiles, catalyzed by transition metals, can yield a range of substituted heterocycles. researchgate.netorganic-chemistry.org For instance, the reaction of propargyl alcohols with terminal alkynes can selectively form 1,4-diynes or polysubstituted furans and pyrroles depending on the reaction conditions. organic-chemistry.org

Potential as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

The development of efficient chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. nih.gov Propargylic alcohols, particularly when resolved into their enantiopure forms, can serve as valuable precursors to chiral ligands and organocatalysts. The presence of a stereogenic center at the carbinol carbon in α-Naphthylpropargylcarbinol makes it an attractive candidate for applications in asymmetric catalysis.

Enantiomerically enriched propargylic alcohols can be synthesized through various methods, including the asymmetric addition of terminal alkynes to aldehydes, often mediated by chiral catalysts or additives. organic-chemistry.orgresearchgate.net Once obtained in its chiral form, the hydroxyl group of α-Naphthylpropargylcarbinol can be derivatized to coordinate with metal centers, forming chiral ligands for a range of asymmetric transformations. The bulky naphthyl group can provide a well-defined chiral environment, influencing the stereochemical outcome of the catalyzed reaction. While direct studies on α-Naphthylpropargylcarbinol as a chiral ligand are not extensively documented, the principles established for other chiral propargylic alcohols suggest its significant potential in this area.

Furthermore, chiral propargylic alcohols and their derivatives can themselves act as organocatalysts. The development of axially chiral organocatalysts has seen significant progress, with structures often incorporating biaryl scaffolds like BINOL, which is derived from a naphthol precursor. researchgate.net The combination of central chirality in the propargyl unit and the potential for axial chirality derived from the naphthyl group could lead to the design of novel and effective organocatalysts for various asymmetric reactions.

Integration into Convergent or Divergent Synthetic Strategies

The multifunctional nature of α-Naphthylpropargylcarbinol allows for its seamless integration into both convergent and divergent synthetic strategies, which are hallmarks of efficient and flexible total synthesis.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then coupled together in the later stages. α-Naphthylpropargylcarbinol can be elaborated into a key fragment containing the naphthyl moiety and a functionalized side chain. This fragment can then be coupled with another complex intermediate using reactions such as the Sonogashira coupling, where the terminal alkyne of the propargyl group serves as a reactive handle. This approach allows for the rapid assembly of complex molecular architectures.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. α-Naphthylpropargylcarbinol is an ideal starting point for such strategies. The differential reactivity of the hydroxyl and alkyne groups allows for selective transformations. For example, the alkyne can be involved in cycloaddition reactions to form a variety of heterocyclic cores, while the hydroxyl group can be oxidized, reduced, or substituted to introduce further diversity. This approach is particularly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening. For instance, the electrophilic cyclization of propargylic alcohols can be tuned to produce different products based on the choice of electrophile and reaction conditions, showcasing a divergent approach from a common precursor. nih.gov

Future Research Directions and Challenges for Alpha Naphthylpropargylcarbinol

Development of Novel and Sustainable Synthetic Routes

The synthesis of alpha-Naphthylpropargylcarbinol traditionally relies on the addition of a propargyl nucleophile to 1-naphthaldehyde (B104281). While effective, classic approaches often involve stoichiometric reagents and hazardous solvents. The future of its synthesis lies in the adoption of greener, more sustainable practices. The development of catalytic, atom-economical methods that minimize waste and energy consumption is a primary challenge and a significant research opportunity.

Key areas for development include the use of catalytic amounts of metal salts, such as those based on zinc, indium, or ruthenium, which can facilitate the reaction under milder conditions. Furthermore, the implementation of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids could drastically reduce the environmental impact of its synthesis. The exploration of flow chemistry for the continuous and safe production of this propargyl alcohol also presents a promising frontier.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Method | Catalyst/Reagent | Solvent | Advantages |

| Catalytic Alkynylation | Zn(OTf)₂, (+)-N-methylephedrine | Toluene | High enantioselectivity, tolerant to air and moisture. |

| Indium-mediated Alkynylation | InBr₃, Et₃N | - | Broad substrate scope, including bulky aldehydes. |

| Solid Acid Catalysis | Acid-treated Montmorillonite Clay | Solvent-free | Reusable catalyst, green conditions. |

| Amberlyst A-31 Promoted | Potassium allenyltrifluoroborate | Dichloromethane | Simple, fast, high purity products at room temperature. |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is predicted to be dominated by the interplay between the hydroxyl group and the terminal alkyne, influenced by the sterically demanding and electronically rich naphthyl substituent. While the fundamental reactions of propargyl alcohols are well-established, their specific application to this naphthyl-containing substrate remains a fertile ground for discovery.

The Meyer-Schuster and Rupe rearrangements, which are acid-catalyzed isomerizations of propargyl alcohols to α,β-unsaturated carbonyl compounds, are prime candidates for investigation. The electronic properties of the naphthyl group could influence the reaction pathway and the stereoselectivity of the resulting enones or enals. The use of various Brønsted and Lewis acid catalysts, including milder options like hypophosphorus acid, could offer control over these rearrangements.

Furthermore, the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition to form cyclopentenones, represents a significant opportunity. Reacting this compound with an alkene and a carbon monoxide source in the presence of a suitable catalyst could lead to novel polycyclic structures with potential biological or material applications. The regioselectivity of this reaction, influenced by the bulky naphthyl group, would be a key aspect to explore.

Table 2: Potential Reactivity Pathways for this compound

| Reaction | Reagents/Catalysts | Potential Products | Research Focus |

| Meyer-Schuster Rearrangement | Strong acids (e.g., H₂SO₄), Lewis acids (e.g., InCl₃) | α,β-Unsaturated aldehydes | Stereoselectivity (E/Z isomers), influence of the naphthyl group. |

| Rupe Rearrangement | Acid catalysts | α,β-Unsaturated methyl ketones | Competition with Meyer-Schuster rearrangement. |

| Pauson-Khand Reaction | Co₂(CO)₈, other transition metals | Substituted cyclopentenones | Regioselectivity, diastereoselectivity, synthesis of complex polycycles. |

| Propargylic Substitution | Ruthenium catalysts, ketones | γ-Keto acetylenes | C-C bond formation, synthesis of functionalized alkynes. |

Expansion into Materials Science or Supramolecular Chemistry

The unique structural features of this compound make it a compelling candidate for applications in materials science and supramolecular chemistry. The planar, aromatic naphthalene (B1677914) moiety is known for its ability to participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. The terminal alkyne provides a versatile handle for further functionalization, such as through "click" chemistry or polymerization.

In materials science, polymers derived from this compound could exhibit interesting photophysical properties, such as fluorescence, due to the naphthyl chromophore. These materials could find

Q & A

Q. What are the recommended synthetic routes for alpha-Naphthylpropargylcarbinol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves propargylation of α-naphthol derivatives using organometallic reagents (e.g., Grignard or cuprates) under inert atmospheres. For reproducibility, optimize stoichiometry (e.g., 1.2–1.5 equivalents of propargyl bromide) and reaction time (6–12 hours at 0–25°C). Monitor purity via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm stereochemistry using H NMR (e.g., coupling constants for propargyl protons). For yield optimization, consider solvent polarity (THF vs. DCM) and catalytic additives (e.g., Zn(OTf)₂ for regioselectivity) .

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer: Use a tiered approach:

- Primary : HPLC-MS (C18 column, acetonitrile/water gradient) for purity assessment.

- Secondary : C NMR to confirm carbonyl and propargyl carbons; FTIR for hydroxyl (3400–3600 cm) and alkyne (2100–2260 cm) groups.

- Tertiary : X-ray crystallography for absolute configuration.

If data conflicts (e.g., NMR vs. MS), cross-validate with alternative methods (e.g., elemental analysis) and review solvent effects or impurities (e.g., residual solvents in NMR samples) .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

Methodological Answer: Follow ICH Q1A guidelines:

- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions.

- Analytical endpoints : Monitor via HPLC for degradation products (e.g., naphthol derivatives). Use kinetic modeling (Arrhenius equation) to predict shelf life. Report degradation pathways (hydrolysis vs. oxidation) using LC-MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in inhibiting cytochrome P450 enzymes?

Methodological Answer:

- In vitro assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan). Measure IC values via LC-MS/MS.

- Kinetic analysis : Determine inhibition type (competitive vs. non-competitive) using Lineweaver-Burk plots.

- Computational modeling : Dock the compound into CYP active sites (e.g., AutoDock Vina) to identify key interactions (e.g., π-π stacking with heme). Validate predictions with site-directed mutagenesis .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound across in vivo and in vitro models?

Methodological Answer:

- Data harmonization : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting studies .

- Meta-analysis : Use PRISMA guidelines to systematically review literature, assess bias (e.g., publication bias via funnel plots), and quantify heterogeneity (I statistic) .

- Mechanistic reconciliation : Compare metabolic activation pathways (e.g., hepatic vs. renal bioactivation) using interspecies extrapolation models .

Q. How can environmental fate studies evaluate this compound’s persistence in aquatic systems?

Methodological Answer:

- Experimental design : Use OECD 309 guidelines to measure biodegradation in water-sediment systems. Monitor parent compound and metabolites via LC-HRMS.

- QSAR modeling : Predict bioaccumulation (logP) and toxicity (ECOSAR) to prioritize lab testing.

- Ecotoxicity endpoints : Conduct acute/chronic assays with Daphnia magna and Danio rerio, reporting LOEC/NOEC values with 95% confidence intervals .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Methodological Answer:

Q. How should researchers address gaps in the literature on this compound’s pharmacokinetics?

Methodological Answer:

- Preliminary research : Conduct a scoping review using databases (PubMed, SciFinder) with search strings like (this compound) AND (ADME OR pharmacokinetics), filtering for studies post-2003 .

- In silico prediction : Use tools like GastroPlus to simulate absorption/distribution.

- In vivo validation : Design rat PK studies with serial blood sampling (0–24h) and LC-MS/MS quantification. Report AUC, C, and t using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.